LogP and Lipophilicity Differentiation vs. Non-Methylated 2-Aminothiophene-3-carboxamide Analogs
The target compound exhibits a computed LogP of 2.62 , which is significantly higher than the estimated LogP of its closest non-methylated analog, 2-amino-N-cyclopentylthiophene-3-carboxamide (CAS 590353-66-5, LogP estimated ~1.5 by XLogP3), due to the presence of two additional methyl groups on the thiophene ring. The increased lipophilicity predicts enhanced membrane permeability but potentially reduced aqueous solubility, making the target compound more suitable for intracellular target engagement and less suitable for applications requiring high aqueous solubility [1].
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.61954 (ChemScene computed value) |
| Comparator Or Baseline | 2-Amino-N-cyclopentylthiophene-3-carboxamide (CAS 590353-66-5), XLogP3 ~1.5 (PubChem computed); 2-amino-4,5-dimethylthiophene-3-carboxamide (CAS 51486-04-5), XLogP = 1.4 (PubChem) |
| Quantified Difference | ΔLogP ≈ +1.1 vs. non-methylated analog; ΔLogP ≈ +1.2 vs. non-cyclopentyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) and ChemScene proprietary method |
Why This Matters
The intermediate LogP of 2.62 positions this compound in a favorable range for blood-brain barrier penetration and intracellular target access, while the TPSA of 55.12 is consistent with oral bioavailability potential according to Veber's rules, making it a more balanced candidate than either extreme (very polar or very lipophilic) analogs.
- [1] PubChem. 2-Amino-4,5-dimethylthiophene-3-carboxamide (CID 592827). XLogP3 = 1.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/51486-04-5 View Source
